4-Chloroquinazolin-6-amine

Anticancer Quinazoline Synthesis Kinase Inhibitors

4-Chloroquinazolin-6-amine is the regiochemically correct starting material for 4-anilinoquinazoline kinase inhibitors; its 4-Cl electrophile enables SₙAr amination while the 6-NH₂ group is retained for downstream SAR exploration. Substituting the regioisomer 6-chloroquinazolin-4-amine (CAS 19808-35-6) leads to scaffold mismatch and irreproducible biological data. Our guaranteed ≥95% purity, verified by HPLC/LC-MS, eliminates regioisomer mix-ups that undermine lead optimization. With competitive pricing and global delivery, this building block is the reliable choice for EGFR, HER2, and PI3K discovery programs.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 208533-37-3
Cat. No. B1369861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazolin-6-amine
CAS208533-37-3
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NC=N2)Cl
InChIInChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2
InChIKeySDVFALBSKMDWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazolin-6-amine (CAS 208533-37-3): A Strategic Quinazoline Intermediate for Targeted Kinase Probe Development


4-Chloroquinazolin-6-amine (CAS 208533-37-3) is a bifunctional quinazoline building block featuring a reactive 4-chloro leaving group and a modifiable 6-amino handle . This substitution pattern—in contrast to the more common 4-anilinoquinazoline or 6-chloroquinazolin-4-amine regioisomers—enables distinct synthetic pathways for generating 4,6-disubstituted derivatives with defined regioisomerism, making it a strategic intermediate for medicinal chemistry campaigns targeting EGFR, PI3K, and other kinases where 6-position modifications modulate potency and selectivity [1][2].

4-Chloroquinazolin-6-amine Procurement: Why Regioisomers Like 4-Amino-6-chloroquinazoline Cannot Be Directly Substituted


Generic substitution of 4-chloroquinazolin-6-amine with its regioisomer 6-chloroquinazolin-4-amine (CAS 19808-35-6) is chemically invalid due to reversed reactivity profiles. The target compound's 4-chloro position serves as the electrophilic site for nucleophilic aromatic substitution (SNAr), enabling installation of diverse amines at the 4-position while preserving the 6-amino group for subsequent functionalization [1]. In contrast, 6-chloroquinazolin-4-amine places the nucleophilic amino group at the 4-position and the electrophilic chloro at the 6-position, yielding fundamentally different synthetic products and SAR outcomes . This regiochemical distinction directly dictates which kinase inhibitor scaffolds—such as 4-anilinoquinazolines versus 6-arylquinazolin-4-amines—can be accessed, making blind substitution a source of irreproducible biological data [1].

4-Chloroquinazolin-6-amine: Quantifiable Differentiation from Regioisomeric and Scaffold Analogs


4-Chloroquinazolin-6-amine: Enabling 4-Anilinoquinazoline Antiproliferative Agents with Defined Substitution Pattern

4-Chloroquinazolin-6-amine serves as the critical starting material for constructing 4-substituted anilinoquinazolines with preserved 6-position functionality. In a systematic study, microwave-mediated N-arylation of 4-chloroquinazolines (including the target scaffold) with substituted anilines in THF/H2O rapidly afforded a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines in good yields, with methodology compatible across ortho-, meta-, and para-substituted N-methylanilines [1]. Preliminary screening against HCT-116 (colorectal carcinoma) and T98G (glioblastoma) tumor cells demonstrated promising antiproliferative properties for the resulting derivatives [1]. This contrasts with the alternative regioisomeric route using 6-chloroquinazolin-4-amine, which yields 4-amino-6-substituted quinazolines with distinct biological target profiles—for instance, the 6-chloro-4-aminoquinazoline-2-carboxamide series demonstrates potent and selective p21-activated kinase 4 (PAK4) inhibition rather than the EGFR/HER2 activity typical of 4-anilinoquinazolines [2].

Anticancer Quinazoline Synthesis Kinase Inhibitors

4-Chloroquinazolin-6-amine: Physicochemical Differentiation via LogP, PSA, and Density vs. Regioisomer

4-Chloroquinazolin-6-amine exhibits a computed LogP of 3.2486 and a polar surface area (PSA) of 51.8 Ų [1]. While direct experimental comparison with the regioisomer 6-chloroquinazolin-4-amine is not available in the same study, the distinct substitution pattern (4-Cl/6-NH₂ vs. 4-NH₂/6-Cl) results in identical molecular weight (179.61 g/mol) and density (1.445 g/cm³) but different electronic distribution and hydrogen-bonding capacity, which can influence solubility, permeability, and target binding [1][2]. The target compound's predicted pKa of 1.17±0.10 [2] and storage requirement of 2-8°C under inert atmosphere provide additional handles for distinguishing it from analogs during procurement and handling.

Physicochemical Properties Drug-likeness ADME

4-Chloroquinazolin-6-amine: Hydrochloride Salt Form Enhances Solubility and Stability for Biological Assays

4-Chloroquinazolin-6-amine is commercially available as the hydrochloride salt (CAS 208533-37-3 refers to the free base; hydrochloride form has molecular formula C8H7Cl2N3, MW 216.06 g/mol) [1]. The hydrochloride salt form enhances aqueous solubility and crystalline stability compared to the free base, facilitating its use in biological assays and enabling accurate dosing in medicinal chemistry applications . This formulation advantage is critical for reproducible in vitro pharmacology, as the free base may exhibit limited solubility in aqueous buffers, leading to variable assay results .

Salt Selection Solubility Enhancement Medicinal Chemistry

4-Chloroquinazolin-6-amine: Defined Applications in Kinase Inhibitor Synthesis and SAR Exploration


Synthesis of 4-Anilinoquinazoline Libraries for EGFR/HER2 Kinase Inhibitor Discovery

4-Chloroquinazolin-6-amine serves as the optimal starting material for generating focused libraries of 4-anilinoquinazoline derivatives with retained 6-position functionality. The microwave-mediated N-arylation protocol with substituted anilines in THF/H2O enables rapid, high-yielding access to diverse 6-halo-2-phenyl-substituted 4-anilinoquinazolines, which demonstrate promising antiproliferative activity against HCT-116 and T98G tumor cells [1]. This application leverages the compound's unique regiochemistry (4-Cl for electrophilic substitution, 6-NH₂ for subsequent functionalization) to explore structure-activity relationships (SAR) at both the 4-anilino and 6-amino positions, a synthetic strategy not achievable with the regioisomer 6-chloroquinazolin-4-amine [1][2].

Physicochemical Property-Driven Lead Optimization and Compound Verification

During lead optimization campaigns, the defined physicochemical parameters of 4-chloroquinazolin-6-amine—LogP = 3.2486, PSA = 51.8 Ų, and pKa = 1.17±0.10 [1]—serve as reference benchmarks for evaluating the drug-likeness of derivative compounds. The hydrochloride salt form ensures consistent solubility in biological assay buffers, enabling reproducible dose-response measurements [2]. These properties, combined with the compound's distinct regioisomeric identity, allow analytical chemists to verify correct compound identity via HPLC retention time or LC-MS, preventing costly errors arising from regioisomer mix-ups during procurement and inventory management [1][2].

Kinase Inhibitor Scaffold Differentiation and Target Selectivity Profiling

The distinct substitution pattern of 4-chloroquinazolin-6-amine (4-Cl/6-NH₂) enables access to 4-anilinoquinazoline scaffolds with known activity against EGFR and HER2 kinases, as demonstrated by the antiproliferative effects of derived compounds in EGFR-expressing PC3 prostate cancer cells [1]. In contrast, the regioisomer 6-chloroquinazolin-4-amine (4-NH₂/6-Cl) yields 4-aminoquinazoline-2-carboxamide derivatives with potent and selective PAK4 inhibition [2]. For kinase inhibitor discovery programs, this scaffold differentiation is critical: selecting 4-chloroquinazolin-6-amine directs synthetic efforts toward EGFR/HER2-targeting chemical space, while the regioisomer leads to PAK4-selective agents, making the choice of starting material a determinant of the ultimate biological target profile [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroquinazolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.